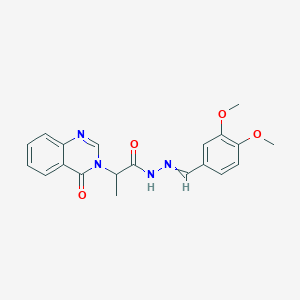
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DQB or DQBP, and it is a derivative of the quinazoline family of compounds. DQB has been synthesized using various methods and has been found to have significant potential in scientific research.
Mechanism of Action
The exact mechanism of action of DQB is not yet fully understood. However, it has been suggested that DQB may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DQB may also act by reducing the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DQB has been found to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. DQB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Furthermore, DQB has been found to inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using DQB in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-microbial properties. DQB has also been found to have low toxicity, making it a potentially safe compound to use in experiments. However, the limitations of using DQB in lab experiments include its limited solubility in water and its relatively high cost.
Future Directions
There are several future directions for research on DQB. One potential direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another potential direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, research could be conducted to investigate the mechanism of action of DQB and to identify other potential targets for this compound. Finally, research could be conducted to improve the synthesis method of DQB and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of DQB involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
Scientific Research Applications
DQB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells. DQB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DQB has been studied for its potential use as an anti-microbial agent and has been found to inhibit the growth of various bacterial strains.
properties
Product Name |
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide |
|---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(24-12-21-16-7-5-4-6-15(16)20(24)26)19(25)23-22-11-14-8-9-17(27-2)18(10-14)28-3/h4-13H,1-3H3,(H,23,25) |
InChI Key |
AYLLNZNSPUSYJP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)